molecular formula C14H11ClN2O3 B2723378 2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid CAS No. 1481052-08-7

2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid

Cat. No.: B2723378
CAS No.: 1481052-08-7
M. Wt: 290.7
InChI Key: OTPSPIBPKRVWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid is a specialized organic compound offered for non-human research applications. This molecule integrates a phenylacetic acid scaffold with a 6-chloronicotinamide moiety, a structure frequently exploited in medicinal chemistry for its potential to interact with biological targets. As a building block, its value lies in the reactive carboxylic acid and the chloropyridine group, which allow for further derivatization through amide bond formation or nucleophilic aromatic substitution. These properties make it a versatile intermediate for constructing more complex molecules for screening libraries or probe development. Research Applications: This compound is strictly for Research Use Only. Its primary applications include use as a key synthetic intermediate in the discovery and development of new pharmaceutical compounds. Researchers may employ it in the synthesis of potential enzyme inhibitors or receptor modulators, where the biphenyl-like structure can contribute to target binding. It may also serve as a biochemical probe to study specific cellular processes. Handling and Storage: Based on typical handling practices for similar organic solids, this product should be stored in a refrigerator. It is typically supplied as a solid, and researchers should consult the specific Certificate of Analysis for purity, which is generally ≥95% for research-grade materials. As with all research chemicals, proper personal protective equipment should be worn, and safety data should be consulted before use.

Properties

IUPAC Name

2-[3-[(6-chloropyridine-3-carbonyl)amino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-5-4-10(8-16-12)14(20)17-11-3-1-2-9(6-11)7-13(18)19/h1-6,8H,7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSPIBPKRVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid (commonly referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Compound A has the following structural formula:

C12H10ClN2O3\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_{2}\text{O}_{3}

It features a chloropyridine moiety, which is significant for its biological interactions. The presence of the carboxylic acid group suggests potential for interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that Compound A may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, including dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment .
  • Anticancer Potential : Similar derivatives have shown promising anticancer activity. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range . This suggests that Compound A may also possess anticancer properties.
  • Anti-inflammatory Effects : Compounds containing pyridine rings often exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

A study evaluated the anticancer potential of various pyridine derivatives, including those structurally similar to Compound A. The results indicated that certain derivatives exhibited significant broad-spectrum anticancer activity with IC50 values ranging from 1 to 10 µM . This positions Compound A as a candidate for further investigation in cancer therapy.

Enzyme Inhibition Studies

In a screening assay for enzyme inhibitors, compounds similar to Compound A were tested against DHODH. The results showed that some derivatives could inhibit enzyme activity with IC50 values significantly lower than those of existing treatments . This points to the potential utility of Compound A in treating diseases such as malaria.

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound Activity IC50 (µM) Target
2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acidAnticancer potential1-10Various cancer cell lines
Related Pyridine DerivativeDHODH Inhibition<5Dihydroorotate dehydrogenase
Other Pyridine AnalogAnti-inflammatory propertiesVariesCOX or cytokines

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s analogs differ in substituents on the pyridine ring, phenyl group, or acetic acid chain. Key examples include:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid 6-chloro-pyridine, phenylacetic acid 307.71 Neonicotinoid metabolite
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid Trifluoromethyl substitution at pyridine C6 295.66 Increased lipophilicity, agrochemical intermediate
2-(6-Methylpyridin-3-yl)acetic acid Methyl substitution at pyridine C6 151.17 Potential antimicrobial scaffold
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid Methoxy-pyridine carboxamide linkage 286.28 Unknown; structural similarity to NSAIDs
Ethyl 6-chloropyridine-3-acetate Ethyl ester of the parent compound 229.67 Synthetic intermediate for pharmaceuticals

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid increases logP by ~1.5 units compared to the parent compound, enhancing membrane permeability .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group in all analogs contributes to a pKa range of 3.5–4.2, favoring ionization at physiological pH and influencing solubility .

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